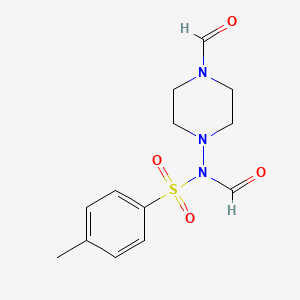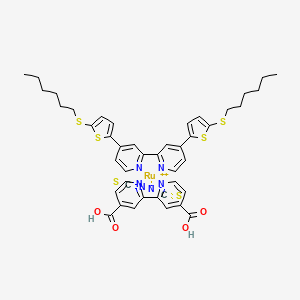![molecular formula C11H14N2 B13344846 (3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine](/img/structure/B13344846.png)
(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenylbicyclo[111]pentan-1-yl)hydrazine is a compound that features a unique bicyclo[111]pentane core structure with a phenyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the homolytic aromatic alkylation of benzene, which can be performed under metal-free conditions . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a bioisostere in medicinal chemistry.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups.
Phenylhydrazine: Similar in having a phenyl group and a hydrazine moiety but lacks the bicyclo[1.1.1]pentane core.
Uniqueness
(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine is unique due to its combination of the bicyclo[1.1.1]pentane core and the hydrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(3-phenyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
InChI |
InChI=1S/C11H14N2/c12-13-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5,13H,6-8,12H2 |
InChI Key |
OIFFIZLFGCQWEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B13344763.png)
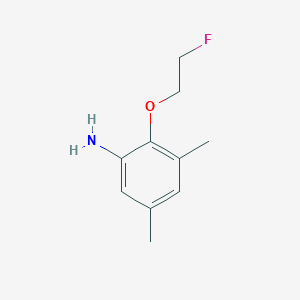
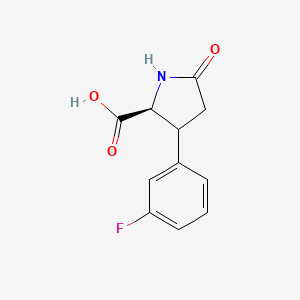
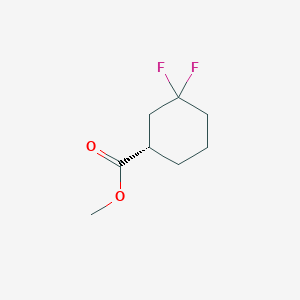
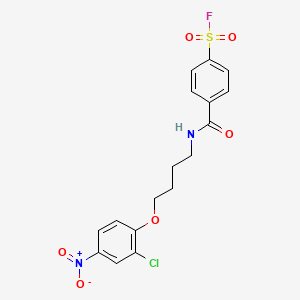
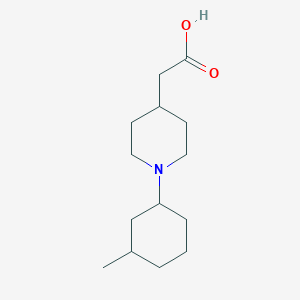
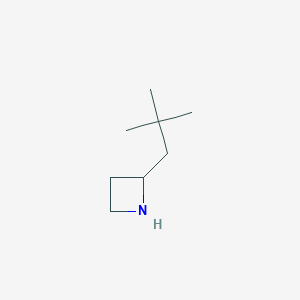
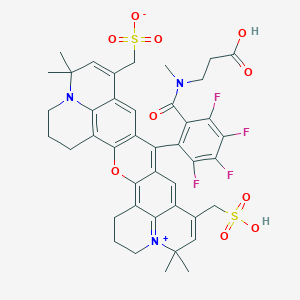
![N-(2-(2-(2-Hydrazineyl-2-oxoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13344821.png)
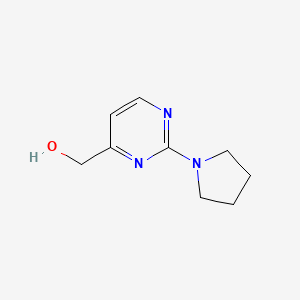
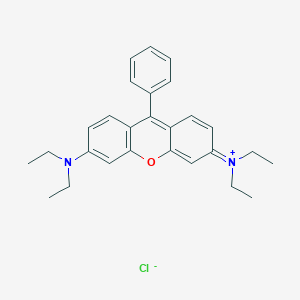
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline](/img/structure/B13344840.png)
